Cas no 928709-07-3 (Ethyl 2-(4-methylpiperidin-1-yl)propanoate)

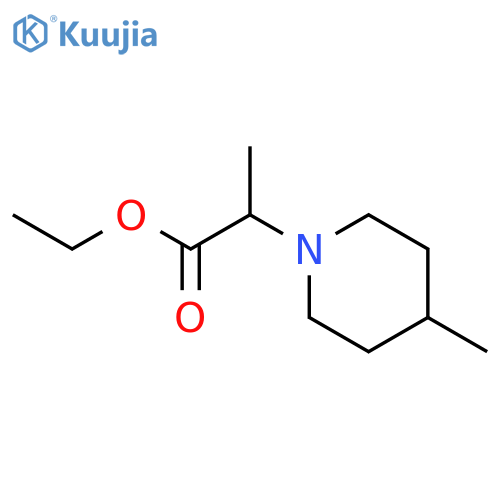

928709-07-3 structure

商品名:Ethyl 2-(4-methylpiperidin-1-yl)propanoate

CAS番号:928709-07-3

MF:C11H21NO2

メガワット:199.28994345665

MDL:MFCD08753142

CID:3082680

PubChem ID:17605104

Ethyl 2-(4-methylpiperidin-1-yl)propanoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-(4-methylpiperidin-1-yl)propanoate

- STK501003

- 928709-07-3

- H23230

- ALBB-004059

- AKOS016342101

- LS-01477

- AKOS000321455

- ethyl2-(4-methylpiperidin-1-yl)propanoate

- CS-0321774

- MFCD08753142

-

- MDL: MFCD08753142

- インチ: InChI=1S/C11H21NO2/c1-4-14-11(13)10(3)12-7-5-9(2)6-8-12/h9-10H,4-8H2,1-3H3

- InChIKey: KLCRJRFJKBAQME-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 199.157228913Da

- どういたいしつりょう: 199.157228913Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 186

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

Ethyl 2-(4-methylpiperidin-1-yl)propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB405236-1 g |

Ethyl 2-(4-methylpiperidin-1-yl)propanoate |

928709-07-3 | 1g |

€299.00 | 2022-03-02 | ||

| abcr | AB405236-500 mg |

Ethyl 2-(4-methylpiperidin-1-yl)propanoate |

928709-07-3 | 500MG |

€254.60 | 2022-03-02 | ||

| TRC | E259840-250mg |

Ethyl 2-(4-methylpiperidin-1-yl)propanoate |

928709-07-3 | 250mg |

$ 275.00 | 2022-06-05 | ||

| A2B Chem LLC | AI98252-500mg |

Ethyl 2-(4-methylpiperidin-1-yl)propanoate |

928709-07-3 | >95% | 500mg |

$467.00 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1392444-5g |

Ethyl 2-(4-methylpiperidin-1-yl)propanoate |

928709-07-3 | 97% | 5g |

¥10800.00 | 2024-04-25 | |

| A2B Chem LLC | AI98252-10g |

Ethyl 2-(4-methylpiperidin-1-yl)propanoate |

928709-07-3 | >95% | 10g |

$1412.00 | 2024-07-18 | |

| abcr | AB405236-5 g |

Ethyl 2-(4-methylpiperidin-1-yl)propanoate |

928709-07-3 | 5g |

€817.00 | 2022-03-02 | ||

| TRC | E259840-1000mg |

Ethyl 2-(4-methylpiperidin-1-yl)propanoate |

928709-07-3 | 1g |

$ 720.00 | 2022-06-05 | ||

| abcr | AB405236-500mg |

Ethyl 2-(4-methylpiperidin-1-yl)propanoate; . |

928709-07-3 | 500mg |

€269.00 | 2024-07-23 | ||

| abcr | AB405236-1g |

Ethyl 2-(4-methylpiperidin-1-yl)propanoate; . |

928709-07-3 | 1g |

€317.00 | 2024-07-23 |

Ethyl 2-(4-methylpiperidin-1-yl)propanoate 関連文献

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

928709-07-3 (Ethyl 2-(4-methylpiperidin-1-yl)propanoate) 関連製品

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:928709-07-3)Ethyl 2-(4-methylpiperidin-1-yl)propanoate

清らかである:99%

はかる:1g

価格 ($):240.0